2-Cyano-5-(3-methylphenyl)phenol

Description

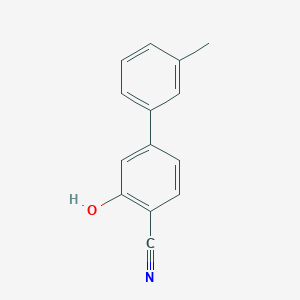

2-Cyano-5-(3-methylphenyl)phenol is an aromatic compound featuring a phenol core substituted with a cyano group at the ortho position (C-2) and a 3-methylphenyl moiety at the para position (C-5). The cyano group (-CN) is electron-withdrawing, which enhances the acidity of the phenolic hydroxyl group, while the 3-methylphenyl substituent introduces steric and electronic effects depending on its orientation .

Properties

IUPAC Name |

2-hydroxy-4-(3-methylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-3-2-4-11(7-10)12-5-6-13(9-15)14(16)8-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUVWFOIVYZTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684612 | |

| Record name | 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-33-0 | |

| Record name | 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another method involves the preparation of 2-cyanophenol through a series of steps including the preparation of salicylaldoxime, dehydration, and hydrolytic-acidification .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-methylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-5-(3-methylphenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-methylphenyl)phenol involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyano-5-(3-methylphenyl)phenol with compounds sharing its phenol-cyano-phenyl backbone, focusing on substituent effects and inferred properties.

Table 1: Structural and Functional Comparison

*Inferred based on structural analogs.

Key Differences:

Electronic Effects: The 3-methylphenyl group in the target compound is electron-donating (+I effect), which may reduce the phenol’s acidity compared to derivatives with electron-withdrawing groups (e.g., -F or -COOCH₃ in the compound).

Steric Effects :

- The 3-methylphenyl substituent introduces moderate steric hindrance, which could influence reactivity in coupling reactions or binding interactions. In contrast, the smaller -F substituent in the compound minimizes steric interference .

The absence of such groups in the target compound suggests divergent applications, possibly as a synthetic intermediate rather than a bioactive agent.

Research Findings and Limitations

- Computational Predictions : Methods like density-functional theory (DFT), as described in , could model the electronic structure and reactivity of the target compound. For instance, the Colle-Salvetti correlation-energy formula might predict its solvation behavior or interaction energies .

- Synthetic Utility: The methyl group in the target compound may favor lipophilicity, making it suitable for hydrophobic matrices or non-polar solvents. Conversely, ester- or halogen-containing analogs () are more likely to participate in nucleophilic reactions .

- Data Gaps: No experimental studies on the target compound’s physical properties (e.g., melting point, solubility) or bioactivity were identified in the provided evidence. Conclusions are extrapolated from structural analogs and substituent chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.